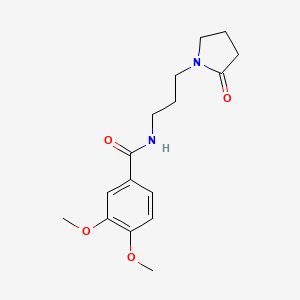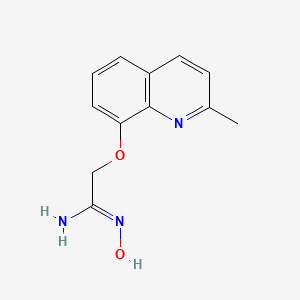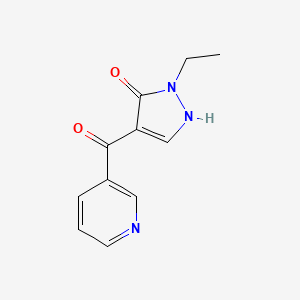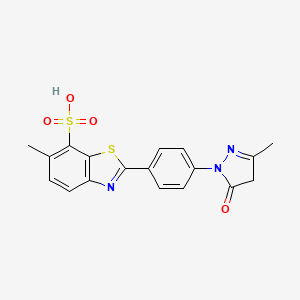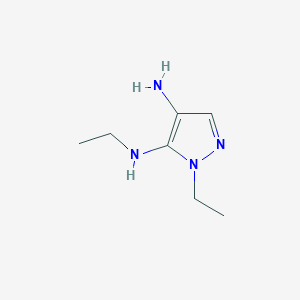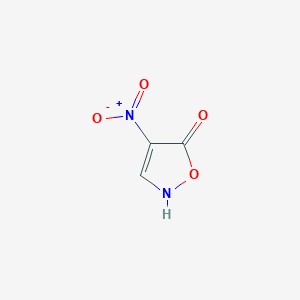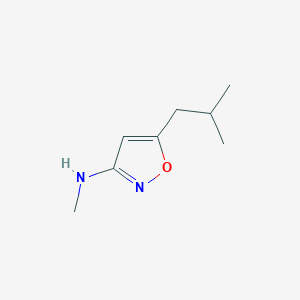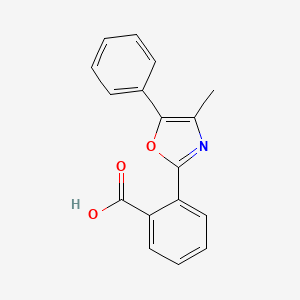
2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes can yield 79-89% .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation, can be applied to this compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid has a wide range of scientific research applications. It is used in the synthesis of various benzoxazole derivatives, which have shown significant biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . Additionally, this compound is utilized in the development of fluorescent reagents and scintillation cocktails .
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a fluorescent reagent capable of producing singlet oxygen, which is phototoxic against several types of microorganisms . This interaction with biological molecules can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid include 1,4-Bis(5-phenyl-2-oxazolyl)benzene and other benzoxazole derivatives .
Uniqueness: What sets 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid apart from similar compounds is its specific structural features and the resulting unique biological activities. Its ability to act as a fluorescent reagent and its diverse range of biological activities make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
56894-45-2 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-(4-methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-15(12-7-3-2-4-8-12)21-16(18-11)13-9-5-6-10-14(13)17(19)20/h2-10H,1H3,(H,19,20) |
Clé InChI |
JRPPEUFMIDBONW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


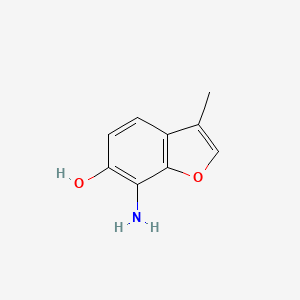
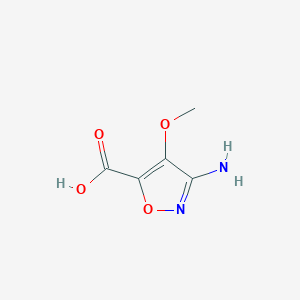
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

